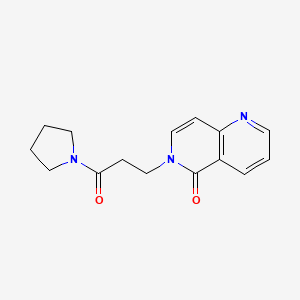![molecular formula C15H24N2O2S2 B5688282 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine, also known as P-MT, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the family of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes such as angiotensin-converting enzyme (ACE) and cyclooxygenase (COX), which are involved in the regulation of blood pressure and inflammation, respectively. 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has also been shown to activate the antioxidant defense system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to decrease blood pressure in animal models of hypertension, and to reduce inflammation in models of acute and chronic inflammation. 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has also been shown to inhibit the growth of cancer cells, and to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine is also stable under normal laboratory conditions, which allows for long-term storage. However, one limitation of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anticancer agent, particularly in the treatment of breast and lung cancers. Further research is also needed to fully understand the mechanism of action of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine and to optimize its pharmacological properties for therapeutic use.
Synthesis Methods
The synthesis of 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine involves the reaction of 1-(4-methylthiobenzyl)piperazine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and the product is purified using column chromatography. The yield of the synthesis process is typically around 70%.
Scientific Research Applications
1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and antitumor effects. 1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine has also been investigated for its potential use as a neuroprotective agent.
properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S2/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZZYJIVOFUXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfanyl)benzyl]-4-(propylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5688214.png)
![7-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5688220.png)
![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)
![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)
![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)

![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)
![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)